Palmitoyl-L-carnitine-d3Hydrochloride

Vue d'ensemble

Description

Palmitoyl-L-carnitine-d3 (chlorure) est une forme deutérée de palmitoyl-L-carnitine, une acylcarnitine à longue chaîne naturellement présente. Ce composé est utilisé comme étalon interne pour la quantification de la palmitoyl-L-carnitine dans diverses techniques analytiques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . La palmitoyl-L-carnitine joue un rôle crucial dans le transport des acides gras dans les mitochondries pour la β-oxydation et la production d'énergie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La réaction nécessite généralement un catalyseur tel que le dicyclohexylcarbodiimide (DCC) et la diméthylaminopyridine (DMAP) pour faciliter le processus d'estérification . Les atomes de deutérium sont introduits par l'utilisation de réactifs deutérés, assurant l'incorporation du deutérium à des positions spécifiques dans la molécule .

Méthodes de production industrielle

La production industrielle de palmitoyl-L-carnitine-d3 (chlorure) suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réactifs de haute pureté et des mesures rigoureuses de contrôle qualité pour garantir la cohérence et la pureté du produit final . Le composé est généralement produit sous forme solide et stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le palmitoyl-L-carnitine-d3 (chlorure) subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former des acides carboxyliques et d'autres produits d'oxydation.

Réduction: Les réactions de réduction peuvent convertir le groupe ester en alcool.

Substitution: L'ion chlorure peut être substitué par d'autres nucléophiles, conduisant à la formation de différents dérivés.

Réactifs et conditions communs

Substitution: Des nucléophiles comme l'hydroxyde de sodium (NaOH) et l'ammoniac (NH3) peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, les alcools et divers dérivés substitués .

Applications de la recherche scientifique

Le palmitoyl-L-carnitine-d3 (chlorure) a une large gamme d'applications de recherche scientifique:

Mécanisme d'action

Le palmitoyl-L-carnitine-d3 (chlorure) exerce ses effets en facilitant le transport du palmitate dans les mitochondries via la carnitine palmitoyl transférase II . Ce processus est essentiel pour la β-oxydation des acides gras, conduisant à la production d'énergie sous forme d'adénosine triphosphate (ATP) . Le composé inhibe également l'activité de la lécithine:cholestérol acyltransférase dans le plasma de rat, affectant le métabolisme lipidique .

Applications De Recherche Scientifique

Chemical and Analytical Applications

Palmitoyl-L-carnitine-d3Hydrochloride serves as an internal standard in analytical chemistry, particularly in methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). It is crucial for the quantification of palmitoyl-L-carnitine in biological samples, enabling researchers to accurately assess its concentration and effects in various studies.

Fatty Acid Metabolism

Research indicates that palmitoyl-L-carnitine plays a significant role in fatty acid transport into mitochondria via the carnitine palmitoyl transferase system. This process is essential for the oxidation of long-chain fatty acids, which is crucial for energy production in cells.

Mitochondrial Function

Studies have shown that palmitoyl-L-carnitine can influence mitochondrial dynamics. For instance, it has been observed to induce mitochondrial fission and enhance tau phosphorylation in neuronal cells, linking it to neurodegenerative diseases such as Alzheimer's disease. The increased levels of palmitoyl-L-carnitine in aged mice suggest its involvement in age-related metabolic changes that could contribute to Alzheimer's pathology .

Cardiovascular Health

Palmitoyl-L-carnitine has been investigated for its potential benefits in treating conditions related to cardiovascular health. For example, it has shown promise in mitigating the effects of doxorubicin-induced cardiomyopathy by restoring the activity of carnitine palmitoyl transferases (CPTs), which are critical for fatty acid metabolism .

Anti-Thrombotic Effects

Recent studies highlight the anti-coagulant properties of palmitoyl-L-carnitine, demonstrating its ability to potentiate plasmin and tissue plasminogen activator (tPA), thus inhibiting thrombosis. In mouse models, administration of palmitoyl-L-carnitine significantly reduced arterial thrombosis without causing bleeding complications .

Cancer Research

Palmitoyl-L-carnitine has been linked to cancer progression, particularly prostate cancer. Elevated levels of this compound have been associated with increased expression of pro-inflammatory cytokines and calcium influx in cancerous tissues. This suggests that palmitoyl-L-carnitine may play a role in mediating inflammatory responses that facilitate tumor growth .

Industrial Applications

In industrial settings, this compound is utilized in the development of lipid-based pharmaceuticals and other biochemical applications. Its stability and reliability as an internal standard make it valuable for quality control processes in pharmaceutical manufacturing .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Analysis | Internal standard for quantification in GC-MS and LC-MS |

| Fatty Acid Metabolism | Facilitates transport of fatty acids into mitochondria |

| Mitochondrial Function | Induces mitochondrial fission; linked to Alzheimer's disease |

| Cardiovascular Health | Mitigates doxorubicin-induced cardiomyopathy; restores CPT activity |

| Anti-Thrombotic Effects | Potentiates plasmin and tPA; reduces arterial thrombosis |

| Cancer Research | Associated with inflammatory responses in prostate cancer |

| Industrial Applications | Used in lipid-based pharmaceutical development |

Mécanisme D'action

Palmitoyl-L-carnitine-d3 (chloride) exerts its effects by facilitating the transport of palmitate into mitochondria via carnitine palmitoyl transferase II . This process is essential for the β-oxidation of fatty acids, leading to the production of energy in the form of adenosine triphosphate (ATP) . The compound also inhibits lecithin:cholesterol acyltransferase activity in rat plasma, affecting lipid metabolism .

Comparaison Avec Des Composés Similaires

Composés similaires

Palmitoyl-L-carnitine: La forme non deutérée de la palmitoyl-L-carnitine.

Hexadécanoyl-L-carnitine: Une autre acylcarnitine à longue chaîne avec des propriétés similaires.

Ester de palmitoyle de L-carnitine: Un dérivé ester apparenté de la L-carnitine.

Unicité

Le palmitoyl-L-carnitine-d3 (chlorure) est unique en raison de la présence d'atomes de deutérium, ce qui en fait un étalon interne idéal pour la quantification analytique . Les atomes de deutérium fournissent une différence de masse distincte, permettant des mesures précises et précises en spectrométrie de masse .

Activité Biologique

Palmitoyl-L-carnitine-d3Hydrochloride (Palcar) is a derivative of L-carnitine that plays a significant role in lipid metabolism and has been implicated in various biological activities. This article explores the compound's biological effects, particularly its impact on cellular processes, its potential therapeutic applications, and relevant case studies.

Overview of Palmitoyl-L-carnitine

Palmitoyl-L-carnitine is a long-chain acylcarnitine that facilitates the transport of fatty acids into the mitochondria for β-oxidation. This compound is formed from L-carnitine and palmitic acid and is critical in energy metabolism, especially under conditions of increased fatty acid oxidation.

Biological Activities

1. Impact on Cancer Progression

Recent studies have demonstrated that Palcar levels are significantly elevated in prostate cancer tissues compared to benign tissues. This accumulation correlates with increased expression of pro-inflammatory cytokines like IL-6, suggesting that Palcar may act as a mediator in cancer progression by influencing inflammatory pathways and calcium signaling. Specifically, high levels of Palcar induced a rapid influx of calcium ions () in prostate cancer cells, which may contribute to tumorigenesis .

2. Neurodegenerative Diseases

Palcar has been linked to neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that elevated serum levels of Palcar in aged mice correlate with tau hyperphosphorylation and mitochondrial dysfunction. In vitro studies using SH-SY5Y neuronal cells showed that treatment with Palcar enhanced tau phosphorylation, increased mitochondrial fission, and elevated intracellular calcium levels. These findings suggest that Palcar may play a role in the pathogenesis of AD through mechanisms involving calcium overload and tau kinase activation .

3. Cardiac Function and Metabolism

Palmitoyl-L-carnitine is involved in cardiac metabolism, particularly in the context of age-related declines in fatty acid oxidation. Studies have shown that acetyl-L-carnitine supplementation can restore carnitine palmitoyltransferase (CPT) activity in aged rats, which is crucial for maintaining mitochondrial function and energy production in cardiac tissues . The relationship between Palcar levels and cardiac health underscores its potential as a therapeutic agent for age-related cardiac dysfunction.

Case Studies

Propriétés

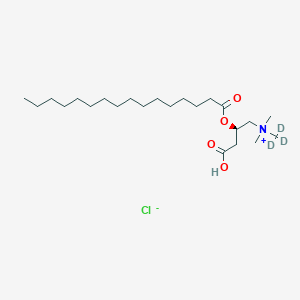

IUPAC Name |

[(2R)-3-carboxy-2-hexadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMKNLFIHBMGQT-HZBHYVOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334532-26-1 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-[(1-oxohexadecyl)oxy]-, chloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.